3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole
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Overview
Description
3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole is a complex organic compound featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-23(27-30-26-17)29-13-11-28(12-14-29)16-21-15-24-25-22(21)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKGASYWLLGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1N2CCN(CC2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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